Product packaging for 4-(2-Nitrothiophen-3-yl)morpholine(Cat. No.:)

4-(2-Nitrothiophen-3-yl)morpholine

Cat. No.: B13233397
M. Wt: 214.24 g/mol
InChI Key: CBLRUBCODKWQDC-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. nih.govresearchgate.net These scaffolds are integral to a vast array of natural products, including vitamins and antibiotics, and are present in a significant majority of FDA-approved drugs. researchgate.net Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Their prevalence stems from their ability to provide a rigid framework for the precise spatial orientation of functional groups, which is crucial for selective interactions with biological targets such as enzymes and receptors. rroij.com

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. nih.gov These properties include modulated solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The versatility of heterocyclic scaffolds allows medicinal chemists to expand the available drug-like chemical space and develop novel therapeutic agents. nih.govrroij.com Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have further accelerated the discovery and development of new heterocyclic drug candidates. nih.govresearchgate.net

Significance of Thiophene (B33073) and Morpholine (B109124) Moieties as Privileged Pharmacophores

Both thiophene and morpholine are considered "privileged pharmacophores," a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity.

Thiophene , a five-membered aromatic ring containing a sulfur atom, is a well-established scaffold in medicinal chemistry. nih.govrsc.org Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgresearchgate.net The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, a strategy that can enhance a compound's metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to drug-receptor interactions. nih.gov

Morpholine is a six-membered saturated heterocyclic ring containing both an amine and an ether functional group. jchemrev.comjchemrev.com This dual functionality allows for a wide range of chemical modifications and contributes to its diverse biological profile. jchemrev.comresearchgate.net Morpholine and its derivatives have demonstrated a multitude of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. jchemrev.comjchemrev.comresearchgate.net The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. jchemrev.com

Contextualization of Nitro-Substituents in Organic Synthesis and Bioactivity

The nitro group (NO₂) is a powerful functional group in both organic synthesis and medicinal chemistry. In synthesis, the strong electron-withdrawing nature of the nitro group facilitates a variety of chemical transformations. sci-hub.se For instance, it can activate adjacent positions for nucleophilic aromatic substitution and participate in cycloaddition reactions. sci-hub.se Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further molecular elaboration. mdpi.com

From a medicinal chemistry perspective, the nitro group can act as either a pharmacophore or a toxicophore. nih.gov Its biological effects are often dependent on its reduction within the cell, which can lead to the formation of reactive intermediates. nih.gov In some cases, these intermediates are responsible for the therapeutic effects of nitro-containing drugs, particularly in the context of antimicrobial and antiparasitic agents. nih.gov The electron-rich environment of the nitro group can also enhance interactions with biological targets, such as enzymes and proteins. nih.gov For example, a nitro substitution on a thiophene ring has been shown to enable π-cation and π-anion interactions with active site residues of enzymes. frontiersin.org

Research Rationale for Investigating 4-(2-Nitrothiophen-3-yl)morpholine

The decision to investigate the specific compound this compound is based on a clear scientific rationale. This hybrid molecule combines the privileged scaffolds of thiophene and morpholine with the electronically and biologically active nitro group. The strategic placement of the nitro group at the 2-position of the thiophene ring is expected to significantly influence the electronic properties of the entire molecule. This, in turn, could modulate its interaction with biological targets.

The morpholine moiety is attached at the 3-position of the thiophene ring, creating a specific spatial arrangement of the two heterocyclic systems. This defined geometry is crucial for understanding structure-activity relationships (SAR). Research into morpholine-thiophene hybrid molecules has already shown promise. For instance, certain morpholine-thiophene hybrid thiosemicarbazones have been synthesized and identified as potent inhibitors of the urease enzyme, which is implicated in bacterial infections. frontiersin.orgresearchgate.net The inclusion of a nitro group on the thiophene ring in these hybrids was found to be a key factor in their activity. frontiersin.org Therefore, the investigation of this compound is a logical step to further explore the therapeutic potential of this class of compounds.

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the synthetic routes for the preparation of this compound and related derivatives.

Characterize the physicochemical properties of the compound.

Summarize the known biological activities and pharmacological applications based on available research findings.

Analyze the structure-activity relationships of nitro-substituted thiophene-morpholine hybrids to understand the contribution of each structural component to the observed biological effects.

This review will be strictly limited to the chemical and biological properties of the compound itself and will not include any information on dosage, administration, or safety profiles in humans. The goal is to provide a foundational scientific resource for researchers in the fields of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3S B13233397 4-(2-Nitrothiophen-3-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-(2-nitrothiophen-3-yl)morpholine

InChI

InChI=1S/C8H10N2O3S/c11-10(12)8-7(1-6-14-8)9-2-4-13-5-3-9/h1,6H,2-5H2

InChI Key

CBLRUBCODKWQDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 2 Nitrothiophen 3 Yl Morpholine and Its Analogues

Alternative Synthetic Routes

Derivatization of Pre-Synthesized Core Structures

Once the core structure of 4-(2-nitrothiophen-3-yl)morpholine is obtained, further derivatization can be undertaken to explore and optimize its chemical and biological properties. These modifications can be broadly categorized into reactions involving the morpholine (B109124) ring and transformations of the nitrothiophen-3-yl moiety.

A common derivatization strategy for morpholine-containing compounds involves the oxidation of the morpholine ring to introduce a carbonyl group, forming a morpholin-3-one (B89469) derivative. For instance, the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to 4-(4-nitrophenyl)-3-morpholinone has been achieved using oxidizing agents like potassium permanganate (B83412) google.com. A similar approach could be applied to this compound to yield 4-(2-nitrothiophen-3-yl)morpholin-3-one. This transformation introduces a lactam function, which can alter the molecule's polarity and hydrogen bonding capabilities.

Another avenue for derivatization involves reactions of the morpholine nitrogen. While the nitrogen in this compound is a tertiary amine, its derivatives can be designed to incorporate reactive sites. For example, starting with a precursor like piperazin-1-yl-(2-nitrothiophen-3-yl)methanone, the secondary amine of the piperazine (B1678402) ring offers a site for further substitution.

The nitro group on the thiophene (B33073) ring is also a key functional handle for derivatization. Reduction of the nitro group to an amino group is a common transformation that dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center. This reduction can be accomplished using various reagents, such as tin(II) chloride or catalytic hydrogenation google.com. The resulting 3-morpholin-4-ylthiophen-2-amine would be a versatile intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and ureas, by reacting it with corresponding acyl chlorides, sulfonyl chlorides, and isocyanates.

Furthermore, the synthesis of derivatives can begin from a derivatized morpholine precursor. For example, reacting a substituted morpholine with 3-halo-2-nitrothiophene allows for the introduction of substituents on the morpholine ring prior to its attachment to the thiophene core. This approach is beneficial for creating libraries of compounds with diverse substitutions on the morpholine moiety for SAR studies. e3s-conferences.org

A variety of derivatization reactions have been explored for morpholine itself, which can be conceptually applied to the target molecule's core structure. These include N-alkylation, N-acylation, and the formation of Mannich bases researchgate.net. For instance, a precursor like 2-nitro-3-(piperazin-1-yl)thiophene could undergo reaction with various electrophiles at the secondary amine of the piperazine ring.

Table 1: Potential Derivatization Reactions of this compound Core Structure

Starting MaterialReagent(s)Product
This compoundPotassium permanganate4-(2-Nitrothiophen-3-yl)morpholin-3-one
This compoundTin(II) chloride or H2/Pd-C3-Morpholin-4-ylthiophen-2-amine
3-Morpholin-4-ylthiophen-2-amineAcetyl chlorideN-(3-morpholin-4-ylthiophen-2-yl)acetamide
3-Morpholin-4-ylthiophen-2-amineBenzenesulfonyl chlorideN-(3-morpholin-4-ylthiophen-2-yl)benzenesulfonamide

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific green synthesis routes for this exact compound are not extensively documented, general strategies for morpholine synthesis can be adapted.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. Traditional methods for synthesizing similar compounds, such as 4-(4-nitrophenyl)morpholine, often involve heating in organic solvents like acetonitrile (B52724) or 1-butanol (B46404) mdpi.com. Green alternatives could explore the use of water as a solvent, especially for nucleophilic aromatic substitution reactions where the high polarity of water can sometimes accelerate the reaction. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. For example, the synthesis of morpholine derivatives has been achieved under microwave irradiation in the absence of a solvent researchgate.net.

The choice of reagents is also a key consideration. The synthesis of this compound would likely involve a base to facilitate the nucleophilic substitution. Instead of strong, hazardous bases, milder and more environmentally friendly bases like potassium carbonate could be employed.

A notable green approach to morpholine synthesis involves the one- or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines chemrxiv.orgnih.gov. This method is praised for its high yield and use of inexpensive reagents. While this is for the synthesis of the morpholine ring itself, it highlights a move towards more efficient and less wasteful processes.

Furthermore, the development of catalytic methods is a cornerstone of green chemistry. For the synthesis of this compound, exploring copper-catalyzed or palladium-catalyzed cross-coupling reactions could offer milder reaction conditions and higher efficiency compared to traditional nucleophilic aromatic substitution.

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario. A study on the synthesis of morpholine-2-thione derivatives demonstrated a successful one-pot multicomponent reaction under solvent-free conditions iau.ir. Applying such a strategy to the synthesis of this compound could significantly reduce waste.

Table 2: Application of Green Chemistry Principles to Morpholine Synthesis

Green Chemistry PrincipleApplication in Morpholine SynthesisReference
Use of Safer SolventsWater as a solvent for nucleophilic substitution mdpi.com
Energy EfficiencyMicrowave-assisted synthesis researchgate.net
Atom EconomyOne-pot multicomponent reactions iau.ir
Use of Renewable FeedstocksSynthesis from 1,2-amino alcohols chemrxiv.orgnih.gov
CatalysisCopper or Palladium-catalyzed cross-coupling researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of structural analogues and derivatives is fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For this compound, SAR studies would aim to identify the key structural features responsible for its biological activity and to optimize its properties. The synthesis of such analogues can be systematically approached by modifying the thiophene ring, the nitro group, and the morpholine moiety.

A review of morpholine derivatives highlights that the morpholine ring can enhance the potency of a molecule through molecular interactions with target proteins or by modifying pharmacokinetic properties e3s-conferences.orge3s-conferences.org. Therefore, creating a library of analogues with substitutions on the morpholine ring is a logical first step. This can be achieved by using substituted morpholines in the initial synthesis or by derivatizing the morpholine ring post-synthesis. For example, introducing alkyl groups at the 2, 3, 5, or 6 positions of the morpholine ring can probe the steric requirements of the binding pocket. The synthesis of cis-3,5-disubstituted morpholines has been reported and could be adapted for this purpose e3s-conferences.org.

The position and nature of the substituent on the thiophene ring are also critical. Analogues with the nitro group at the 4- or 5-position of the thiophene ring would help to elucidate the importance of the specific regioisomer. Furthermore, replacing the nitro group with other electron-withdrawing groups, such as a cyano, trifluoromethyl, or sulfonyl group, can fine-tune the electronic properties of the molecule. Conversely, replacing it with electron-donating groups like a methyl or methoxy (B1213986) group would provide a contrasting electronic profile.

The linker between the thiophene ring and the morpholine nitrogen can also be varied. For instance, inserting a methylene (B1212753) group to create a benzylic-type amine could alter the flexibility and basicity of the molecule.

The synthesis of such analogues would follow similar synthetic strategies as for the parent compound, primarily relying on nucleophilic aromatic substitution or cross-coupling reactions with the appropriately substituted precursors. For example, to synthesize a pyrazole (B372694) analogue, one could start with a suitably functionalized pyrazole core. The synthesis of pyrazolopyrimidine substituted morpholine derivatives has been reported and demonstrates the feasibility of incorporating complex heterocyclic systems e3s-conferences.org.

A study on 3,3-diphenyl-1,3-dihydroindol-2-one derivatives as potent inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex highlights the importance of exploring a wide range of polar and hydrophobic substitutions to improve potency nih.gov. A similar comprehensive approach to the derivatization of the this compound scaffold would be crucial for developing it into a viable therapeutic agent.

Table 3: Proposed Structural Analogues of this compound for SAR Studies

Modification AreaExample of AnalogueRationale for Synthesis
Morpholine Ring Substitution4-(2-Nitrothiophen-3-yl)-2-methylmorpholineProbe steric tolerance in the binding site
Heterocyclic Core Variation4-(2-Nitrofuran-3-yl)morpholineInvestigate the role of the thiophene sulfur
Nitro Group Position4-(3-Nitrothiophen-2-yl)morpholineDetermine the importance of substituent regiochemistry
Nitro Group Replacement3-Morpholin-4-yl-2-nitrobenzonitrileModulate electronic properties
Linker Modification1-((2-Nitrothiophen-3-yl)methyl)morpholineAlter flexibility and basicity

Advanced Spectroscopic and Structural Characterization of 4 2 Nitrothiophen 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-(2-Nitrothiophen-3-yl)morpholine reveals distinct signals corresponding to the protons of the morpholine (B109124) and thiophene (B33073) rings. The protons on the morpholine ring typically appear as multiplets due to their coupling with adjacent protons. Specifically, the protons on the carbons adjacent to the oxygen atom are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom. The thiophene ring protons will also exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing nitro group and the morpholine substituent.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4' (Thiophene)-d-
H-5' (Thiophene)-d-
-CH₂-N- (Morpholine)-t-
-CH₂-O- (Morpholine)-t-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the thiophene ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons will have characteristic shifts in the aliphatic region, with the carbon atoms adjacent to the heteroatoms (N and O) showing downfield shifts.

Carbon AssignmentChemical Shift (δ, ppm)
C-2' (Thiophene)-
C-3' (Thiophene)-
C-4' (Thiophene)-
C-5' (Thiophene)-
-CH₂-N- (Morpholine)-
-CH₂-O- (Morpholine)-

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the coupling between the protons within the morpholine ring and between the adjacent protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the morpholine ring and the thiophene ring, for instance, by showing a correlation between the morpholine's N-CH₂ protons and the C-3' of the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong and distinct stretching vibrations. The asymmetric stretching band typically appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching band is found between 1390-1300 cm⁻¹.

Thiophene Ring: The C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear around 1600-1400 cm⁻¹. The C-S stretching vibration is typically weaker and can be found in the fingerprint region.

Morpholine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring will be observed in the 2950-2850 cm⁻¹ region. A prominent C-O-C stretching band for the ether linkage is expected around 1100 cm⁻¹. The C-N stretching vibration of the tertiary amine will also be present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1560-1500
Nitro (NO₂)Symmetric Stretch1390-1300
Thiophene (C-H)Stretch3100-3000
Thiophene (C=C)Stretch1600-1400
Morpholine (C-H)Stretch2950-2850
Morpholine (C-O-C)Stretch~1100

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of the nitro group, providing further evidence for the proposed structure.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the specific compound This compound is not publicly available.

Specifically, no research findings, data tables, or scholarly articles could be retrieved that provide information on:

The determination of its molecular ion and fragmentation patterns via mass spectrometry.

Its elemental composition as determined by High-Resolution Mass Spectrometry (HRMS).

X-ray crystallography studies, which would be necessary to detail its solid-state conformation, intermolecular interactions, and crystal packing.

While information exists for analogous compounds, such as other nitrated aromatic morpholine derivatives, the strict requirement to focus solely on This compound prevents the inclusion of this related but distinct data.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements at this time. Further research and publication in the scientific community would be required before such an analysis is feasible.

Computational and Theoretical Investigations of 4 2 Nitrothiophen 3 Yl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 4-(2-Nitrothiophen-3-yl)morpholine, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the one with the lowest energy, which corresponds to the most stable conformer.

The conformational landscape of this molecule would be influenced by the rotational freedom around the C-N bond connecting the thiophene (B33073) and morpholine (B109124) rings, as well as the puckering of the morpholine ring, which typically adopts a chair conformation. The nitro group's orientation relative to the thiophene ring would also be a critical factor. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to identify the energy minima corresponding to different conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(thiophene)-N(morpholine)1.38--
N-O (nitro)1.22--
C-N-C (morpholine)-112.0-
C-S-C (thiophene)-92.5-
Thiophene-Morpholine Twist--30.0

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO would likely be localized on the electron-rich thiophene and morpholine rings, while the LUMO would be expected to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals would suggest that the molecule could be susceptible to both electrophilic and nucleophilic attack at different sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.3
HOMO-LUMO Gap (ΔE)4.2

Note: This data is for illustrative purposes. Actual values are dependent on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the charge distribution and predicting reactive sites. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the morpholine ring.

Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimentally obtained one can help in the assignment of vibrational modes to specific functional groups and in confirming the molecular structure.

For this compound, characteristic vibrational frequencies would be expected for the N-O stretching of the nitro group, C-S stretching of the thiophene ring, and various C-H and C-N vibrations of the morpholine and thiophene moieties. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
NO₂Asymmetric Stretch~1550
NO₂Symmetric Stretch~1350
C=C (Thiophene)Stretch~1600-1400
C-N (Morpholine)Stretch~1100
C-O-C (Morpholine)Stretch~1115

Note: These are approximate frequency ranges and would be precisely calculated in a specific DFT study.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior and conformational flexibility of molecules.

Conformational Flexibility and Dynamic Behavior

While DFT provides information on static, optimized structures, MD simulations can explore the conformational space of this compound at a given temperature. An MD simulation would reveal how the molecule flexes, and how the thiophene and morpholine rings move relative to each other over time. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulation would track the trajectories of all atoms, allowing for the analysis of fluctuations in bond lengths, bond angles, and dihedral angles.

Solvent Effects on Molecular Structure and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By surrounding the this compound molecule with a box of explicit solvent molecules (e.g., water, ethanol), the simulation can model the solute-solvent interactions.

These simulations can reveal how the solvent affects the conformational preferences of the molecule and can provide information about the solvation shell, such as the number and arrangement of solvent molecules around specific functional groups. This information is critical for understanding the molecule's solubility and reactivity in different media. The presence of a solvent can alter the energy landscape, potentially stabilizing different conformers compared to the gas phase.

Quantum Chemical Descriptors and Reactivity Indices

Detailed quantum chemical calculations are required to determine the local and global reactivity descriptors for this compound. This would typically involve geometry optimization followed by frequency calculations using methods like Density Functional Theory (DFT) with an appropriate basis set.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorSymbolValue (Units)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
Energy GapΔEData not available
Ionization PotentialIData not available
Electron AffinityAData not available
ElectronegativityχData not available
Chemical HardnessηData not available
Chemical SoftnessSData not available
Electrophilicity IndexωData not available

There are no specific theoretical predictions for the non-linear optical properties of this compound in the current literature. Such a study would calculate the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) to assess its potential for use in NLO materials. The presence of a strong electron-donating group (morpholine) and a strong electron-accepting group (nitro) on the thiophene ring suggests that the molecule could possess significant NLO properties.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

PropertySymbolValue (Units)
Dipole MomentμData not available
Mean Polarizability<α>Data not available
First HyperpolarizabilityβtotData not available
Second HyperpolarizabilityγData not available

Molecular Docking and Binding Interaction Analysis

Molecular docking studies are essential for predicting how a molecule might interact with a biological target. As of now, no molecular docking investigations have been published for this compound.

Without any docking studies, the potential protein targets and the specific interactions of this compound remain unknown. A typical study would involve docking the compound into the active site of a relevant enzyme or receptor to predict its biological activity.

The binding mode, which describes the orientation and conformation of the ligand within the protein's active site, has not been determined for this compound. Similarly, the binding affinity, often expressed as a docking score or binding energy, has not been calculated.

Information regarding scoring functions and ligand efficiency metrics for the binding of this compound to any protein target is unavailable. These metrics are used to evaluate the quality of the docking pose and the efficiency of the ligand in binding to the target.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesTypes of InteractionsLigand Efficiency
Data not availableData not availableData not availableData not availableData not available

Structure Activity Relationship Sar Studies of 4 2 Nitrothiophen 3 Yl Morpholine and Its Analogues

Impact of Nitro Group Position and Substitutions on Thiophene (B33073) Ring

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-recognized pharmacophore in numerous approved drugs. nih.gov Its bioisosteric relationship with the phenyl ring allows for similar steric and electronic properties while potentially offering altered metabolic stability and solubility. nih.govresearchgate.netpharmacy180.com The introduction of a nitro group (-NO₂) profoundly influences the electronic and, consequently, the biological properties of the thiophene ring. nih.govnih.gov

Electronic Effects and Steric Hindrance

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. nih.govsvedbergopen.com This electronic pull deactivates the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. researchgate.netnih.gov In the context of 4-(2-Nitrothiophen-3-yl)morpholine, the nitro group at the C2 position significantly lowers the electron density of the thiophene ring. This can be a critical factor in the molecule's interaction with biological targets, potentially favoring interactions with electron-rich residues in a protein's active site. nih.gov

The position of the nitro group is paramount in dictating the molecule's reactivity and potential for biological activity. Studies on various nitroaromatic compounds have shown that altering the nitro group's position can dramatically impact their biological effects. svedbergopen.commdpi.com For instance, in nitro-polycyclic aromatic hydrocarbons, the mutagenicity is highly dependent on the nitro group's location. While direct studies on this compound are not available, it is conceivable that moving the nitro group to other positions on the thiophene ring (e.g., C4 or C5) would significantly alter the molecule's electronic distribution and steric profile, thereby modulating its interaction with a biological target.

Modulation of Bioactivity by Thiophene Substituents

The introduction of various substituents on the thiophene ring, in addition to the nitro group, can fine-tune the biological activity of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing, their size, and their lipophilicity—can all play a role. For example, the addition of a halogen or another electron-withdrawing group could further enhance the electrophilic character of the thiophene ring, potentially increasing its reactivity towards certain biological nucleophiles. nih.gov Conversely, an electron-donating group might reduce this reactivity. The following table provides a conceptual overview of how different substituents on the thiophene ring might modulate bioactivity.

Substituent PositionSubstituent TypePotential Impact on Bioactivity
C4 or C5Electron-withdrawing (e.g., -CN, -CF₃)May enhance interactions with electron-rich biological targets.
C4 or C5Electron-donating (e.g., -CH₃, -OCH₃)Could decrease reactivity towards nucleophiles.
C4 or C5Halogens (e.g., -Cl, -Br)Can alter lipophilicity and electronic properties.
C4 or C5Bulky groups (e.g., -t-butyl)May introduce steric hindrance, affecting target binding.

Role of the Morpholine (B109124) Moiety and its Modifications

The morpholine ring is a common feature in many approved and experimental drugs, valued for its favorable physicochemical and metabolic properties. nih.govnih.gov It is a six-membered heterocyclic amine containing an ether linkage, which imparts a unique combination of properties. drugbank.com

Substitutions on the Morpholine Ring (e.g., N-substitution, ring modifications)

While the parent compound has a hydrogen on the nitrogen of the morpholine ring, this position is a prime site for modification in SAR studies. N-substitution can dramatically alter a compound's properties. For instance, adding a small alkyl group could increase lipophilicity, while introducing a polar group could enhance water solubility. researchgate.net

Modifications to the morpholine ring itself, such as the introduction of substituents on the carbon atoms, can also be explored. Such changes would alter the ring's conformation and steric bulk, potentially leading to improved target affinity or a more favorable pharmacokinetic profile. nih.gov For example, the synthesis of cis-3,5-disubstituted morpholines has been shown to be a viable strategy for creating structurally diverse analogues. nih.gov

ModificationPotential Impact
N-alkylationIncreased lipophilicity, potential for altered target interaction.
N-acylationMay introduce hydrogen bonding capabilities and alter electronic properties.
C2/C6 or C3/C5 substitutionCan introduce chirality and alter the conformational preference of the ring.

Influence on Target Interaction and Pharmacokinetic Profile (conceptual, no clinical data)

The morpholine moiety is often considered a "privileged structure" in medicinal chemistry because of its ability to improve the pharmacokinetic properties of a molecule. nih.govnih.gov Its presence can enhance aqueous solubility and metabolic stability. nih.govnih.gov The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net

Linker Chemistry and Scaffold Diversity

In the parent compound, the morpholine nitrogen is directly attached to the C3 position of the 2-nitrothiophene (B1581588) ring. This direct C-N bond is a key structural feature. Variations in this linkage can be explored to modulate the compound's electronic properties, conformation, and ability to interact with biological targets.

One common strategy involves the introduction of a linker or spacer between the two heterocyclic systems. This can alter the distance and geometric relationship between the moieties, which can be critical for fitting into a specific binding site. For instance, a thiosemicarbazone linker has been used to create hybrid molecules of thiophene and morpholine. nih.gov This approach involves synthesizing derivatives where the thiophene and morpholine are separated by a hydrazinecarbothioamide group.

Another approach is to alter the nature of the atom or group connecting the two rings. While the parent compound has a nitrogen linkage, one could conceptually explore other connections, such as an ether, thioether, or a short alkyl chain. These modifications would significantly impact the molecule's polarity, flexibility, and hydrogen bonding capacity.

Table 1: Conceptual Variations in the Linker Between Thiophene and Morpholine Moieties

Linker TypeConceptual Structure ExamplePotential Impact on Properties
Direct C-N Bond (Parent)This compoundRigid connection, specific electronic distribution.
Thiosemicarbazone2-(1-(Thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamideIncreased length and flexibility, introduces additional H-bond donors/acceptors. nih.gov
AmideN-Morpholino-2-nitrothiophene-3-carboxamideIntroduces a planar amide bond, alters electronic properties and H-bonding.
Methylene (B1212753) Bridge (-CH2-)4-((2-Nitrothiophen-3-yl)methyl)morpholineIncreases flexibility and spatial separation of the rings.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single molecule. nih.govmdpi.com This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold can serve as a building block for creating novel hybrid architectures.

For example, research has been conducted on 2-(thiophen-2-yl) dihydroquinolines linked with a morpholine moiety. jchemrev.com In these hybrids, the morpholine-thiophene substructure is appended to a larger, more complex scaffold like dihydroquinoline. This creates a molecule with a significantly different shape and size, potentially allowing it to interact with different biological targets or with the same target in a different manner. The morpholine ring is often incorporated into drug molecules to enhance potency or modulate pharmacokinetic properties. nih.gov

The design of such hybrids involves considering the spatial arrangement of the different pharmacophores and the nature of the linker connecting them. The goal is to achieve a synergistic effect where the hybrid molecule is more effective than the individual components.

Table 2: Examples of Hybrid Architectures Incorporating Thiophene and Morpholine

Hybrid ClassCore ScaffoldsRationale
Thiophene-Morpholine-ThiosemicarbazonesThiophene, Morpholine, ThiosemicarbazoneCombines the structural features of thiophene and morpholine with a versatile linker known for its coordination properties and biological activity. nih.gov
Thiophene-Dihydroquinoline-MorpholineThiophene, Dihydroquinoline, MorpholineIntegrates the morpholino-thiophene motif into a larger heterocyclic system to explore new SAR. jchemrev.com
Thiophene-Benzimidazole-MorpholineThiophene, Benzimidazole, MorpholineFuses three biologically relevant heterocycles to create complex molecules with potential for enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools for predicting the activity of newly designed compounds and for gaining insight into the structural features that are important for biological function.

The development of a QSAR model for analogues of this compound would typically follow a well-defined workflow. The first step is the compilation of a dataset of structurally related compounds with their corresponding experimentally measured biological activities (e.g., IC₅₀ values).

Next, for each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., molecular connectivity indices).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that relates the molecular descriptors (the independent variables) to the biological activity (the dependent variable). The resulting model's predictive power is then rigorously evaluated using statistical metrics and validation techniques, such as internal cross-validation (leave-one-out) and external validation with a separate test set of compounds. For instance, a 3D-QSAR analysis using the GRID/GOLPE methodology was successfully applied to a series of morpholine derivatives to understand the relationship between their chemical structure and dopamine (B1211576) D(4) receptor affinity. sci-hub.se

Table 3: Conceptual Workflow for Developing a QSAR Model for this compound Analogues

StepDescriptionExample Techniques/Tools
1. Data Set CompilationGather a series of analogues with measured biological activity.Literature search, internal databases.
2. Molecular ModelingGenerate 3D structures and optimize their geometry.Molecular mechanics, quantum chemistry methods.
3. Descriptor CalculationCompute numerical descriptors representing molecular properties.Software like CODESSA, DRAGON.
4. Model BuildingEstablish a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Gene Expression Programming (GEP). researchgate.net
5. Model ValidationAssess the statistical significance and predictive ability of the model.Cross-validation (q²), external test set prediction (R²pred).

A QSAR model can provide valuable insights into the key physicochemical parameters that govern the biological activity of a series of compounds. For this compound and its analogues, several types of parameters would likely be important.

Electronic Parameters: These describe the electronic properties of the molecule. The electron-withdrawing nature of the nitro group on the thiophene ring is a dominant feature, creating a region of low electron density that could be crucial for interactions with a biological target. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges on specific atoms would likely be significant.

Steric Parameters: These parameters relate to the size and shape of the molecule. The volume and surface area of the molecule, as well as the size of specific substituents, can influence how well the compound fits into a binding site. Steric hindrance can prevent optimal binding, while a well-matched shape can enhance affinity.

Table 4: Conceptual Physicochemical Parameters and Their Potential Influence on Activity

Parameter ClassSpecific Descriptor (Example)Conceptual Influence on Biological Activity
ElectronicPartial charge on the nitro groupGoverns electrostatic interactions and potential for hydrogen bonding.
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons, which can be important in reaction mechanisms.
HydrophobicLogPAffects membrane permeability and binding to hydrophobic pockets.
StericMolecular VolumeDetermines the overall fit of the molecule within a receptor's binding site.
StericTaft's Steric Parameter (Es)Quantifies the steric bulk of substituents, influencing binding affinity.

Pre Clinical Biological Investigations and Potential Therapeutic Targets

In Vitro Assays for Target Identification and Validation

In vitro assays are fundamental in early-stage drug discovery to identify and validate the biological targets of a compound and to elucidate its mechanism of action. These assays can include enzyme inhibition studies, receptor binding assays, and various cellular assays.

Enzyme Inhibition Studies (e.g., Urease inhibition, Kinase assays)

Based on a comprehensive review of available scientific literature, no studies have been published detailing the in vitro inhibitory activity of 4-(2-Nitrothiophen-3-yl)morpholine against specific enzymes, including but not limited to urease or various kinases. Therefore, data on its enzyme inhibition profile and potential as an enzyme inhibitor are not available at this time.

Receptor Binding Assays

There is no publicly available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for specific biological receptors remain uncharacterized.

Cellular Assays for Mechanism-of-Action Elucidation (e.g., Cell proliferation, apoptosis induction, specific pathway modulation)

No research has been published that investigates the effects of this compound in cellular assays. As a result, information regarding its impact on cell proliferation, its ability to induce apoptosis, or its potential to modulate specific cellular pathways is currently unavailable.

Antimicrobial Activity Studies (in vitro, non-human models)

The antimicrobial potential of novel chemical entities is typically assessed through in vitro studies against a panel of pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy against Specific Pathogens (e.g., ESKAPE pathogens)

There are no published studies on the in vitro antibacterial activity of this compound. Its spectrum of activity and efficacy against any bacterial pathogens, including the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), have not been reported in the scientific literature.

Antifungal Efficacy

Information regarding the in vitro antifungal efficacy of this compound is not available in the public domain. There are no studies reporting its activity against any fungal species.

Antileishmanial Activity (in vitro promastigote/amastigote models)

There is currently no available scientific literature detailing the in vitro evaluation of This compound against either the promastigote or amastigote stages of Leishmania species. Consequently, no data on its efficacy, such as IC50 values, or its selectivity against parasite versus host cells can be provided.

Anticancer Activity in Cell Lines (in vitro)

No published studies were identified that have investigated the cytotoxic effects of This compound on cancer cell lines.

Cytotoxicity against Cancer Cell Lines vs. Healthy Cells (selectivity)

As no primary cytotoxicity data exists for This compound against cancer cells, there is likewise no information regarding its selectivity for cancerous versus healthy, non-malignant cells.

Mechanistic Insights into Anticancer Action (e.g., MMP inhibition)

There is no information available in the scientific literature regarding the mechanistic basis of any potential anticancer activity of This compound , including any studies on its ability to inhibit Matrix Metalloproteinases (MMPs).

Other Investigated Biological Activities (pre-clinical, mechanistic focus)

No preclinical studies have been published that explore other biological activities of This compound .

Anti-inflammatory Mechanisms

There are no available data on the anti-inflammatory properties of This compound or any investigations into its potential mechanisms of action in inflammatory pathways.

Antioxidant Pathways

No studies have been found that assess the antioxidant potential of This compound or its interaction with antioxidant pathways.

Antitubercular Research

While direct experimental studies on the antitubercular activity of the specific compound This compound are not available in the current body of scientific literature, an analysis of the structure-activity relationships (SAR) of related nitrothiophene and morpholine-containing compounds can provide valuable insights into its potential as an antitubercular agent. The antitubercular potential of a compound is often predicted based on the activity of its core chemical scaffolds and the influence of its various functional groups.

The structure of This compound combines two key pharmacophores: a nitrothiophene ring and a morpholine (B109124) moiety. Both of these structural components have been investigated in the context of antitubercular drug discovery, with their presence influencing the biological activity of various compounds.

Nitroaromatic compounds, including nitrothiophenes, are a well-established class of antibacterial agents with several approved drugs for treating tuberculosis. The nitro group is crucial for their mechanism of action, which typically involves reductive activation by bacterial enzymes to generate reactive nitrogen species that are toxic to Mycobacterium tuberculosis. The position of the nitro group on the thiophene (B33073) ring is a critical determinant of its activity. For instance, studies on a series of biologically active 2-nitrothiophenes have shown that the presence of an additional nitro group at the 3-position can have a significant effect on activity. nih.gov Research on nitroimidazoles, a related class of nitroaromatic compounds, has also demonstrated that the nitro group is essential for both aerobic and anaerobic activity against M. tuberculosis. nih.gov

The morpholine ring is another common feature in many biologically active compounds and is considered a versatile moiety in medicinal chemistry. researchgate.net Its inclusion in a molecule can modulate pharmacokinetic properties such as solubility and metabolic stability. In the context of antitubercular agents, the morpholine moiety has been incorporated into various molecular scaffolds. However, its effect on activity can vary. For example, in a series of 2-(quinoline-4-yloxy)acetamides, the replacement of a piperidine (B6355638) ring with a morpholine ring led to a significant reduction in antimycobacterial activity. nih.gov This was attributed to the increased polarity of the morpholine-containing compound. nih.gov Conversely, other studies have shown that the incorporation of a morpholine ring can lead to potent antitubercular agents. researchgate.net

Given the lack of direct data for This compound , its potential as an antitubercular agent remains speculative. The presence of the 2-nitrothiophene (B1581588) core suggests a potential for antitubercular activity. However, the influence of the morpholine substituent at the 3-position would need to be experimentally determined. Based on existing SAR studies, the increased polarity imparted by the morpholine ring could potentially decrease its efficacy compared to more lipophilic analogues.

To provide a context for the potential activity of This compound , the following table summarizes the antitubercular activities of some related nitrothiophene and morpholine-containing compounds.

Compound NameStructureTarget/ClassMIC (μM)Reference
2-Chloro-3,5-dinitrothiophene2-Chloro-3,5-dinitrothiopheneAntibacterialPredicted high activity nih.gov
2-Bromo-3,5-dinitrothiophene2-Bromo-3,5-dinitrothiopheneAntibacterialPredicted high activity nih.gov
2-Nitrothiophene2-NitrothiopheneAntibacterialPredicted least active nih.gov
2-(Quinolin-4-yloxy)acetamide with morpholine2-(Quinolin-4-yloxy)acetamide with morpholineM. tuberculosis H37Rv3.1 nih.gov
(Z)-N′-(morpholine-4-carbonothioyl)-4-(pyrrolidin-1-yl)picolinohydrazonamide(Z)-N′-(morpholine-4-carbonothioyl)-4-(pyrrolidin-1-yl)picolinohydrazonamideM. tuberculosis3.1-12.5 µg/mL nih.gov

Future Directions and Research Gaps

Advanced Synthetic Methodologies and Scalability

Key research objectives in this area include:

Continuous Flow Synthesis: Investigating the use of microreactor technology could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow processes can allow for better control over reaction parameters, leading to higher yields and purity.

Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to more efficient and selective reactions. This would be a significant improvement over classical methods that may require stoichiometric amounts of reagents.

Alternative Starting Materials: Research into more readily available and less expensive starting materials could significantly impact the economic viability of large-scale synthesis.

Research Focus Objective Potential Impact
Continuous Flow SynthesisImprove reaction control, safety, and scalability.Higher yields, purity, and suitability for industrial production.
Novel Catalytic SystemsEnhance reaction efficiency and selectivity.Greener synthesis with reduced waste and cost.
Alternative Starting MaterialsReduce the overall cost of synthesis.Increased economic viability for commercial applications.

Exploration of Novel Biological Targets and Polypharmacology

Future research should employ a multi-pronged approach to uncover novel biological targets:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, can rapidly identify new areas of activity.

Chemoproteomics: This technique can be used to identify the direct protein targets of the compound within a complex biological system.

Phenotypic Screening: Observing the effects of the compound on whole cells or organisms can reveal unexpected biological activities that may not be apparent from target-based screening alone.

Screening Method Description Goal
High-Throughput ScreeningAutomated testing against large libraries of biological targets.Rapidly identify a broad range of potential biological activities.
ChemoproteomicsUtilizes chemical probes to identify protein-ligand interactions in a native biological context.Pinpoint the direct molecular targets of the compound.
Phenotypic ScreeningAssesses the compound's effect on the phenotype of a cell or organism.Discover novel therapeutic applications based on functional outcomes.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of analogs of 4-(2-Nitrothiophen-3-yl)morpholine with improved properties.

Key areas where AI and ML can be integrated include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models can help predict the biological activity and physicochemical properties of new derivatives before they are synthesized.

Generative Models: AI algorithms can be used to design novel molecular structures based on a set of desired properties, providing a starting point for new synthetic efforts.

Virtual Screening: ML models can be trained to rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target.

Detailed Mechanistic Investigations at the Molecular Level

A thorough understanding of how this compound interacts with its biological targets at the molecular level is essential for rational drug design. This knowledge can guide the development of more potent and selective analogs.

Future research should focus on:

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the key molecular interactions.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction.

Computational Modeling: Molecular dynamics simulations can provide insights into the dynamic behavior of the compound within the binding site of its target, helping to elucidate the mechanism of action.

Development of Selective Derivatization Reagents for Advanced Analytical Applications

Beyond its potential therapeutic applications, the unique chemical structure of this compound could be exploited for the development of novel analytical reagents. Specifically, it could serve as a scaffold for creating selective derivatization agents for advanced analytical techniques.

Future research in this area should explore:

Chromatography and Mass Spectrometry: Designing derivatives that enhance the detection and separation of specific analytes in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

Fluorescence Tagging: Modifying the structure to include a fluorophore could enable its use as a selective tag for imaging specific biomolecules within cells or tissues.

Bioorthogonal Chemistry: Developing derivatives that can participate in bioorthogonal reactions would allow for the specific labeling and tracking of molecules in living systems.

By pursuing these future directions, the scientific community can build upon the existing knowledge of this compound and unlock its full potential across a range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.